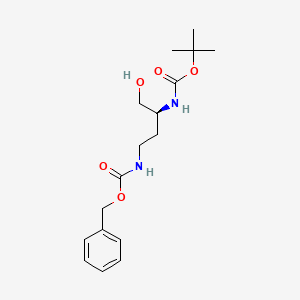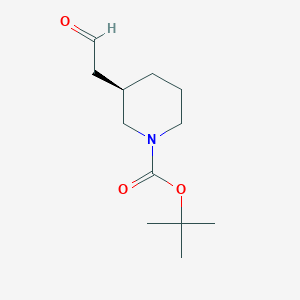
1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate
Descripción general
Descripción
1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate: is a compound with the molecular formula C16H25NO6. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of biologically active molecules .
Mecanismo De Acción
Target of Action
It’s known that this compound is a prodrug , which means it is metabolized in the body to produce the active drug.
Mode of Action
The compound is a prodrug that is metabolized in the body to produce the active drug
Biochemical Pathways
As a prodrug, it undergoes metabolic processes to produce the active drug, which then interacts with its targets and affects biochemical pathways .
Pharmacokinetics
As a prodrug, it is known to be metabolized in the body to produce the active drug .
Result of Action
As a prodrug, its effects would be primarily due to the action of the active drug it is metabolized into .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate typically involves the esterification of octanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .
Análisis De Reacciones Químicas
Types of Reactions:
Esterification: The compound can undergo esterification reactions with various alcohols to form different ester derivatives.
Condensation: It can react with hydroxylamine and other organic alcohols to form condensation products.
Common Reagents and Conditions:
Acid Catalysts: Used in esterification reactions.
Hydroxylamine: Used in condensation reactions.
Major Products: The major products formed from these reactions include various ester derivatives and condensation products that are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in creating various derivatives for research purposes .
Biology and Medicine: In biological and medical research, it is used in the synthesis of molecules that have potential therapeutic applications. For example, it can be used in the preparation of prodrugs and other bioactive compounds .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its role as an intermediate helps in the efficient synthesis of high-value products .
Comparación Con Compuestos Similares
- 5-Oxo-5-[[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]pentanoic acid 2,5-dioxo-1-pyrrolidinyl ester .
- Benzylamino tetrazine N-hydroxysuccinimidyl ester .
Uniqueness: 1-tert-Butyl 8-(2,5-dioxopyrrolidin-1-yl) octanedioate is unique due to its specific ester and pyrrolidinyl groups, which provide distinct reactivity and make it a valuable intermediate in various synthetic processes. Its ability to form stable ester derivatives and undergo condensation reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
1-O-tert-butyl 8-O-(2,5-dioxopyrrolidin-1-yl) octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-16(2,3)22-14(20)8-6-4-5-7-9-15(21)23-17-12(18)10-11-13(17)19/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBCGWPUFBYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-3-methyl-3h-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1398027.png)

![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)



![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)





